Octabenzone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Absorption of Ultraviolet Radiation

The primary function of Octabenzone is to absorb UV radiation. Scientific studies have demonstrated its efficacy in absorbing UVB rays, the primary UV radiation responsible for sunburn. This property makes Octabenzone a valuable component of sunscreens, as it helps protect the skin from UV-induced damage [1].

Here are some sources discussing Octabenzone's UV absorption properties:

Investigating Environmental Impact

Due to its widespread use in sunscreens and personal care products, Octabenzone has been detected in various environmental samples, including seawater, coral reefs, and marine organisms. Scientific research is ongoing to determine the potential ecological impact of Octabenzone on these ecosystems [2, 3].

These sources explore the environmental impact of Octabenzone:

Development of New Formulations

Scientists are also exploring methods to improve the efficacy and safety of Octabenzone. Research is being conducted to develop new formulations that enhance UV absorption while minimizing environmental impact [4].

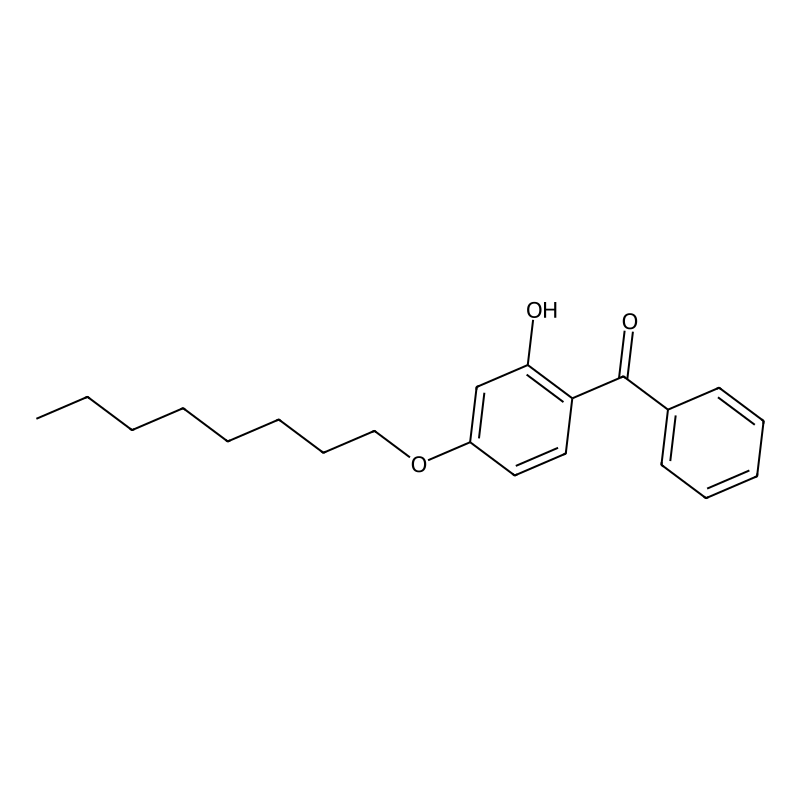

Octabenzone, chemically known as 2-Hydroxy-4-(octyloxy)benzophenone, is a member of the benzophenone class and is primarily utilized as an ultraviolet (UV) absorber. Its molecular formula is C21H26O3, with a molecular weight of approximately 326.43 g/mol. This compound appears as light yellow to off-white crystals or powder and is known for its ability to absorb UV radiation, particularly in the range of 240–340 nm, making it effective in protecting various materials from UV-induced degradation .

Octabenzone is characterized by its conjugated aromatic system, which facilitates efficient absorption of UV radiation through electron movement within the molecule. The presence of hydroxyl and octyloxy groups enhances its UV-absorbing properties, contributing to its stability and compatibility with polymers such as polyethylene and polyvinyl chloride .

- Fries Rearrangement: This involves the acylation of phenols in the presence of a Lewis acid catalyst.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alkyl groups can be oxidized under certain conditions.

These reactions are significant for modifying Octabenzone's properties or for synthesizing derivatives that may have enhanced performance as UV absorbers .

Research indicates that Octabenzone possesses skin sensitization properties, which means it can induce allergic reactions upon skin contact. This aspect raises concerns regarding its use in personal care products, especially sunscreens, where it is widely employed due to its UV absorption capabilities. Studies have shown that Octabenzone can be detected in environmental samples, including marine ecosystems, leading to ongoing investigations into its ecological impact and potential toxicity to aquatic life .

Several methods exist for synthesizing Octabenzone, primarily involving the reaction of n-octyl chloride with 2,4-di-hydroxybenzophenone. Common synthesis routes include:

- Using Sodium Carbonate: Involves refluxing n-octyl chloride with 2,4-di-hydroxybenzophenone in butanol.

- Potassium Carbonate Method: Conducted in cyclohexanone at elevated temperatures.

- Potassium Hydroxide Method: Involves diethylene glycol as a solvent.

- Sodium Bicarbonate Method: Utilizes 1-methylpyrrolidone under specific conditions.

These methods yield varying degrees of purity and efficiency, with some achieving over 90% yield .

Octabenzone is widely used in various applications due to its excellent UV absorption properties:

- Personal Care Products: Commonly found in sunscreens and cosmetics to protect skin from UV radiation.

- Plastics and Polymers: Employed as a stabilizer in materials like polyethylene and polyvinyl chloride to enhance durability against sunlight exposure.

- Coatings and Sealants: Utilized in formulations for paints and varnishes to prevent degradation from UV light .

Studies on Octabenzone's interactions focus on its environmental impact and biological activity. It has been detected in marine environments, raising concerns about its effects on aquatic organisms. Research is ongoing to evaluate the potential for bioaccumulation and toxicity in marine ecosystems . Additionally, studies highlight its role in skin sensitization, necessitating further exploration into safer alternatives or formulations that mitigate adverse effects while retaining efficacy.

Octabenzone shares structural similarities with other benzophenones but exhibits unique properties that distinguish it from these compounds. Below are some comparable compounds:

Octabenzone's unique octyloxy group enhances its solubility in various organic solvents and improves compatibility with polymers compared to other benzophenones. Its superior stability under UV exposure makes it particularly valuable in industrial applications where long-term protection is required .

The synthesis of octabenzone (2-hydroxy-4-octyloxybenzophenone) has evolved significantly since its initial development for ultraviolet radiation protection applications. Early synthetic approaches were based on the alkylation of 2,4-dihydroxybenzophenone with various octyl-containing reagents [1] [2].

The classical method involved the reaction of 2,4-dihydroxybenzophenone with n-octyl chloride in the presence of sodium carbonate, triethylamine, and potassium iodide as catalysts. This reaction was typically conducted in refluxing butanol for approximately 15 hours, yielding octabenzone with a 90% conversion rate [1]. Alternative historical approaches utilized 1-bromo-octane as the alkylating agent, employing potassium carbonate in acetone at elevated temperatures. While this method demonstrated feasibility, it produced lower yields of approximately 66% [3].

An early variation involved the use of potassium hydroxide and antimony triiodide in diethylene glycol at 150°C for 1 hour, achieving a remarkably high yield of 93% [1]. However, this method faced challenges related to the handling of toxic antimony compounds and the requirement for specialized equipment to manage the high-temperature conditions.

The historical development also explored the use of sodium bicarbonate and potassium iodide in 1-methylpyrrolidone at 150°C for 2 hours, achieving an impressive 96% yield [1]. This approach represented an advancement in terms of reaction efficiency, though it still required harsh conditions and specialized solvents that posed environmental and cost considerations.

Modern Catalytic Approaches

Alkylation Reaction Mechanisms

Contemporary synthesis of octabenzone employs sophisticated catalytic systems that enhance selectivity and reduce environmental impact. The modern understanding of alkylation mechanisms reveals a nucleophilic substitution pathway where the phenoxide anion attacks the electrophilic carbon of the alkyl halide [2] [4].

The mechanism proceeds through the formation of a phenoxide intermediate when 2,4-dihydroxybenzophenone is deprotonated by base. The selective alkylation occurs predominantly at the 4-position due to both electronic and steric factors. The 2-position hydroxyl group forms intramolecular hydrogen bonding, which stabilizes the phenoxide anion and directs the alkylation regioselectivity [4].

Recent mechanistic studies have identified the importance of phase transfer catalysts in facilitating the reaction between the aqueous phenoxide anion and the organic alkyl halide. Tetrabutylammonium bromide has emerged as an effective phase transfer catalyst, enabling reactions to proceed under milder conditions with improved yields [4].

The use of anion exchange resins represents a significant advancement in catalytic methodology. These solid-phase catalysts can be easily recovered and recycled, providing both economic and environmental benefits. The D201 and D201FC anion exchange resins have demonstrated exceptional performance, achieving purities exceeding 99% with reaction times reduced to 4-7 hours [4].

Solvent Systems and Reaction Optimization

Modern solvent selection for octabenzone synthesis prioritizes both reaction efficiency and environmental sustainability. Polar aprotic solvents such as N,N-dimethylformamide and acetone have shown superior performance compared to traditional alcoholic solvents [4].

The optimization of reaction conditions has revealed that temperature control is critical for achieving high selectivity. Reactions conducted at 98-120°C provide optimal balance between reaction rate and product purity [1]. The introduction of polyethylene glycol-600 (PEG-600) as an additive has demonstrated remarkable improvements in reaction efficiency, achieving 99.1% purity with 95.3% yield [1].

Cyclohexanone has emerged as an effective solvent for carbonate-mediated alkylation reactions, operating at 145°C for 5 hours with 66% yield [1]. This approach offers advantages in terms of reduced toxicity compared to halogenated solvents.

The development of microwave-assisted synthesis has revolutionized reaction kinetics, reducing reaction times from hours to minutes. Microwave heating enables rapid and uniform temperature distribution, leading to enhanced reaction rates and improved product selectivity [5].

Byproduct Formation and Purification Strategies

The formation of byproducts in octabenzone synthesis is primarily attributed to competing alkylation reactions and oxidative degradation pathways [6]. The major byproducts include 2-hydroxy-3-octyloxybenzophenone (positional isomer), dialkylated products, and phenolic degradation compounds.

Analytical characterization using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has identified specific byproduct structures and their formation mechanisms [6]. The retro-aldol condensation of intermediate compounds can lead to the formation of 2-ethylhexyl cyanoacetate and related derivatives, particularly under basic conditions.

Purification strategies have evolved to incorporate multiple separation techniques. Initial crude product purification typically involves extraction with organic solvents followed by washing with dilute hydrochloric acid to remove basic impurities [4]. The subsequent neutralization and re-extraction steps enable the isolation of octabenzone with high purity.

Crystallization techniques using methanol and diethyl ether systems have proven effective for final purification. The controlled addition of concentrated hydrochloric acid followed by diethyl ether precipitation enables the formation of pure crystalline product [4]. Column chromatography, while effective, has been largely replaced by more efficient crystallization methods for industrial applications.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in octabenzone synthesis has focused on reducing environmental impact while maintaining economic viability [5] [7]. The replacement of toxic alkylating agents such as dimethyl sulfate with dialkyl carbonates represents a significant advancement in sustainability [2].

Dialkyl carbonates offer several advantages as alkylating agents: they are less toxic, produce carbon dioxide and alcohol as byproducts instead of inorganic salts, and can be derived from renewable sources [2]. The reaction of 2,4-dihydroxybenzophenone with dioctyl carbonate in the presence of suitable catalysts proceeds at temperatures between 120-220°C and pressures ranging from 2-60 atmospheres.

Solvent-free synthesis approaches have been investigated using solid-phase catalysts and mechanochemical activation [5]. These methods eliminate the need for organic solvents entirely, reducing waste generation and simplifying product isolation.

The utilization of renewable feedstocks for octyl chain incorporation has gained attention. Bio-derived octanol from plant oils can be converted to suitable alkylating agents, providing a sustainable alternative to petroleum-derived starting materials [5].

Water has emerged as an environmentally benign solvent for certain synthetic steps, particularly in extraction and purification processes [8]. The development of aqueous-organic biphasic systems enables efficient product separation while minimizing organic solvent consumption.

Purity

Physical Description

Colorless solid; [Hawley] Light yellow solid; [MSDSonline]

Color/Form

Pale, cream-to-white powder with friable /easily crumbled/ lump

Colorless crystals

Light yellow powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 85 of 932 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 847 of 932 companies with hazard statement code(s):;

H317 (89.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (39.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (39.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

15843-91-1

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Plastics -> Light stabilisers

Plastics -> Other functions -> Other stabiliser

Cosmetics -> Uv absorber

Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PMMA; PC; (E)PS

Methods of Manufacturing

REACTION OF 2,4-DIHYDROXYBENZOPHENONE WITH N-OCTYL BROMIDE OR N-OCTYL CHLORIDE

General Manufacturing Information

Plastics Material and Resin Manufacturing

Synthetic Rubber Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

Custom Compounding of Purchased Resins

Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-: ACTIVE